molecular formula C11H9NO2 B104119 2-Methyl-4-nitrosonaphthalen-1-ol CAS No. 572-99-6

2-Methyl-4-nitrosonaphthalen-1-ol

Cat. No.: B104119
CAS No.: 572-99-6
M. Wt: 187.19 g/mol
InChI Key: YZSCTNNFEVNWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-nitrosonaphthalen-1-ol is a nitroso-substituted naphthalenol derivative. Key identifiers from the provided evidence include:

  • CAS Numbers: EN300-818835 and EN300-818837 .
  • Purity: 95% . The compound features a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and a nitroso group (-NO) at position 4 of the naphthalene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrosonaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCTNNFEVNWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol

  • CAS Number : 2425-85-6 .
  • Molecular Formula : C₁₇H₁₃N₃O₃.
  • Molecular Weight : 307.3 g/mol .
  • Functional Groups: Diazenyl (-N=N-), nitro (-NO₂), methyl (-CH₃), and hydroxyl (-OH).
  • Hazards : Classified as causing serious eye damage (H318) and long-term aquatic toxicity (H410) .
  • Uses : Laboratory chemical and precursor in compound synthesis .

Comparison :

  • The diazenyl and nitro groups in this compound contrast with the nitroso and hydroxyl groups in 2-methyl-4-nitrosonaphthalen-1-ol.
  • Structural differences lead to distinct hazards; the diazenyl group may contribute to higher toxicity compared to the nitroso group .

Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate

  • CAS Number: Not provided .
  • Inferred Molecular Formula: C₁₉H₁₇NO₄ (based on structural analysis).
  • Calculated Molecular Weight : ~323.3 g/mol.
  • Functional Groups: Nitro (-NO₂), phenylacetate ester (-O-CO-O-).
  • Hazards: No known hazards per GHS classification .
  • Uses : Scientific research and development .

Comparison :

  • The nitro group and ester functionality differ from the nitroso and hydroxyl groups in the target compound.
  • The absence of significant hazards in this compound may relate to the stability of the nitro and ester groups compared to reactive nitroso derivatives .

Research Findings and Key Observations

Functional Group Reactivity :

  • Nitroso groups (in the target compound) are less common in the provided evidence compared to nitro or diazenyl groups. Nitroso derivatives are often reactive in coordination chemistry, but specific data on this compound’s applications are lacking .
  • Diazenyl-containing compounds (e.g., 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol) exhibit higher hazards, likely due to the instability of azo linkages .

Hazard Profile: The target compound’s hazards remain uncharacterized in the evidence, whereas its structural analogs show divergent risks (e.g., aquatic toxicity vs.

Structural Influence on Use :

  • Ester-containing analogs (e.g., Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate) are prioritized in R&D due to stability, while nitroso derivatives may have niche roles in synthesis or catalysis .

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